molecular formula C6H13FN2 B12069484 (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Cat. No.: B12069484
M. Wt: 132.18 g/mol
InChI Key: OQCMDZGGANYOGK-ZCFIWIBFSA-N
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Description

(3R)-1-(2-Fluoroethyl)pyrrolidin-3-amine is a chiral pyrrolidine-based compound intended for research and development purposes. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, highly valued for its saturated, three-dimensional structure, which allows for efficient exploration of pharmacophore space and contributes favorably to a molecule's stereochemistry and physicochemical properties . The specific substitution pattern of this amine—featuring a primary amino group on the ring and a 2-fluoroethyl chain on the nitrogen—makes it a versatile intermediate for constructing more complex molecules. The fluorine atom can significantly alter a compound's properties, such as its metabolic stability, lipophilicity, and membrane permeability . Researchers may utilize this chiral building block in the synthesis of potential ligands for various biological targets. Pyrrolidine derivatives are commonly found in bioactive molecules targeting the central nervous system, as anticancer agents, and as antibacterial compounds, underscoring the scaffold's broad utility in drug discovery . As a chiral amine, the (3R) enantiomer offers specific spatial orientation for creating stereoselective compounds, which is critical for interacting with enantioselective proteins and achieving a desired biological profile . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m1/s1

InChI Key

OQCMDZGGANYOGK-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CCF

Canonical SMILES

C1CN(CC1N)CCF

Origin of Product

United States

Strategic Positioning of the Pyrrolidine Core in Pharmaceutical Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. unipa.it It is classified as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and natural products, including alkaloids like nicotine (B1678760) and the amino acid proline. frontiersin.orgthieme-connect.com The strategic importance of the pyrrolidine core stems from several key physicochemical and structural properties. researchgate.net

Firstly, its non-planar, puckered three-dimensional structure allows for the exploration of chemical space in three dimensions, a significant advantage over flat, aromatic rings. This sp³-hybridized framework provides well-defined exit vectors for substituents, enabling precise spatial orientation of functional groups crucial for molecular recognition and binding to biological targets. researchgate.net

Secondly, the pyrrolidine ring often contains one or more stereogenic centers. unipa.it The stereochemistry of these centers can profoundly influence a molecule's biological activity, as enantiomers frequently exhibit different binding affinities and efficacies at chiral protein targets. researchgate.net The ability to synthesize specific stereoisomers, such as the (3R) configuration in the title compound, is a critical aspect of modern drug design. researchgate.net The pyrrolidine scaffold is integral to numerous marketed drugs, demonstrating its versatility across various therapeutic areas. frontiersin.org

Significance of Fluoroalkyl Moieties in Molecular Design and Biological Activity

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to fine-tune molecular properties and enhance biological performance. thieme-connect.com Fluoroalkyl groups, such as the 2-fluoroethyl moiety present in (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine, offer a unique combination of steric and electronic effects that can be leveraged to overcome common challenges in drug development.

One of the primary benefits of fluorination is the modulation of a compound's physicochemical properties. The high electronegativity of fluorine can lower the basicity (pKa) of nearby amine groups, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com Furthermore, replacing hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Contextualizing 3r 1 2 Fluoroethyl Pyrrolidin 3 Amine As a Versatile Chemical Scaffold

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine serves as a quintessential example of a versatile building block in modern synthetic and medicinal chemistry. Its utility is not in its own inherent biological activity, but rather in its role as a key intermediate for the construction of more complex, high-value molecules. The compound provides a chiral, constrained scaffold onto which other pharmacophoric elements can be appended.

A prominent application of this scaffold is in the synthesis of inhibitors for enzymes implicated in disease. For instance, substituted pyrrolidine (B122466) structures are central to many Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govnih.gov The pyrrolidine moiety typically binds to the S1 pocket of the DPP-4 enzyme. nih.gov The amine group of the scaffold serves as a crucial attachment point for building out the rest of the inhibitor structure, while the fluoroethyl group can be used to modulate properties like solubility and metabolic stability.

Similarly, research into inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in oncology, has utilized substituted pyrrolidine scaffolds. nih.govnih.gov In the design of novel, reversible LSD1 inhibitors, the pyrrolidine ring projects into a key substrate-binding pocket of the enzyme. nih.gov this compound represents a readily available starting material for creating libraries of potential inhibitors, where the primary amine can be functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity. nih.govnih.gov The synthesis of such fluorinated pyrrolidines is an active area of research, with various methods being developed to access these valuable building blocks efficiently. wordpress.comresearchgate.net

Emerging Research Trajectories for Pyrrolidine Based Fluorinated Amines

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection breaks the C-N bond of the fluoroethyl group, leading back to (3R)-pyrrolidin-3-amine and a suitable 2-fluoroethylating agent. This approach simplifies the problem to the stereoselective synthesis of the chiral pyrrolidin-3-amine core.

Another strategic disconnection involves breaking the pyrrolidine ring itself. For instance, a disconnection of the N1-C2 and C4-C5 bonds could lead to an acyclic precursor, which can be cyclized in a later step. This strategy is often employed in syntheses starting from acyclic chiral precursors. mdpi.com

A further retrosynthetic approach could involve the formation of the C3-N bond at a late stage, possibly through the reduction of a corresponding pyrrolidin-3-one or the amination of a suitably activated pyrrolidin-3-yl precursor. This strategy hinges on the availability of the chiral pyrrolidinone or a precursor with the desired stereochemistry. researchgate.net

Stereoselective Synthesis Approaches to this compound

The critical challenge in synthesizing this compound lies in establishing the correct stereochemistry at the C3 position. Several asymmetric strategies have been developed to achieve this.

Chiral Pool Strategies from Natural Precursors

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (3R)-pyrrolidin-3-amine derivatives, amino acids such as (R)-aspartic acid can be employed. nih.gov The inherent chirality of the starting material is carried through the synthetic sequence to establish the desired stereocenter in the final product. For example, (R)-aspartic acid can be converted into a suitable cyclic precursor which, after a series of functional group manipulations, yields the target (3R)-pyrrolidin-3-amine core. nih.gov

Asymmetric Synthesis Employing Chiral Auxiliaries and Catalysts

Asymmetric synthesis provides a powerful alternative to chiral pool strategies. This approach often involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in a key reaction step.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can facilitate enantioselective transformations. whiterose.ac.ukrsc.org For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable pyrroline (B1223166) precursor using a chiral catalyst can yield the desired (3R)-pyrrolidin-3-amine. Recent advancements have highlighted the use of copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions to construct enantioenriched pyrrolidine derivatives. rsc.org

Enantioselective Reductive Amination Routes

Enantioselective reductive amination is a direct and efficient method for the synthesis of chiral amines. figshare.com This strategy can be applied to the synthesis of (3R)-pyrrolidin-3-amine derivatives starting from a suitable ketone precursor. The process involves the condensation of the ketone with an amine source to form an intermediate imine, which is then asymmetrically reduced using a chiral reducing agent or a catalyst. researchgate.net For example, the reductive amination of a protected pyrrolidin-3-one can provide access to the desired (3R)-pyrrolidin-3-amine. researchgate.net

Strategies for Introducing the 2-Fluoroethyl Moiety into Pyrrolidin-3-amine Derivatives

Once the chiral (3R)-pyrrolidin-3-amine core is synthesized, the final step is the introduction of the 2-fluoroethyl group onto the pyrrolidine nitrogen.

Nucleophilic Fluorination Methods on Precursors

A common and effective strategy involves the N-alkylation of the (3R)-pyrrolidin-3-amine with a suitable precursor bearing a leaving group that can be displaced by a fluoride (B91410) ion. This is typically a two-step process:

N-Alkylation with a Precursor: The pyrrolidine nitrogen is first alkylated with a molecule containing a hydroxyl group or a good leaving group (e.g., bromo, tosyl) at the 2-position of an ethyl chain.

Nucleophilic Fluorination: The hydroxyl group is then converted to a better leaving group (e.g., mesylate, tosylate) and subsequently displaced by a fluoride source. Alternatively, a halide leaving group can be directly displaced.

Common nucleophilic fluorinating agents include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). acsgcipr.orgalfa-chemistry.com The choice of fluorinating agent and reaction conditions is crucial to minimize side reactions, such as elimination. organic-chemistry.org The use of anhydrous TBAF has been shown to be highly effective for the fluorination of primary alkyl halides and sulfonates. acsgcipr.org

The table below summarizes various nucleophilic fluorination methods.

Reagent(s)SubstrateKey Features
KF, CsFAlkyl halides/sulfonatesCost-effective but can be basic, potentially leading to elimination. alfa-chemistry.com
TBAF (anhydrous)Alkyl halides/sulfonatesHighly reactive, allowing for mild reaction conditions. acsgcipr.org
DAST, Deoxo-FluorAlcoholsDeoxofluorinating agents, but can be volatile and toxic. alfa-chemistry.com
HF/Pyridine (B92270) (Olah's reagent)Alkenes, AlcoholsImproved safety and reactivity compared to HF gas. alfa-chemistry.com

Electrophilic Fluorination Approaches

Electrophilic fluorination is a powerful method for the direct introduction of fluorine into organic molecules. wikipedia.org In the context of synthesizing this compound, this approach would typically involve the preparation of an N-(2-hydroxyethyl) precursor, followed by deoxofluorination of the hydroxyl group.

A common precursor for this route is tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate, which can be readily prepared from commercially available (R)-3-aminopyrrolidine dihydrochloride. The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate or triethylamine. mychemblog.comwikipedia.orgfishersci.co.uk The resulting Boc-protected amine can then be N-alkylated with 2-bromoethanol (B42945) or a similar two-carbon electrophile bearing a hydroxyl group.

The crucial step in this approach is the conversion of the hydroxyl group in the N-(2-hydroxyethyl) intermediate to a fluorine atom. This is typically achieved using a deoxofluorinating agent.

Common Electrophilic Fluorinating Reagents:

ReagentDescription
Diethylaminosulfur Trifluoride (DAST) A widely used reagent for converting alcohols to alkyl fluorides. nih.govnumberanalytics.comsigmaaldrich.com It is known for its versatility but can be thermally unstable. nih.govsoci.org
Selectfluor® (F-TEDA-BF₄) A more stable, crystalline, and user-friendly electrophilic fluorinating agent. acsgcipr.orgorganic-chemistry.org It is often used for the fluorination of a wide range of substrates, including those with sensitive functional groups. soci.orgnih.gov
XtalFluor® Reagents A family of crystalline aminodifluorosulfinium salts that offer enhanced thermal stability and ease of handling compared to DAST. nih.govacs.org They often provide higher yields and selectivity with fewer elimination byproducts. nih.gov

The reaction mechanism for deoxofluorination with reagents like DAST involves the formation of a fluorosulfite intermediate, followed by nucleophilic attack by the fluoride ion, leading to the desired alkyl fluoride with inversion of configuration if the carbon is chiral. However, in the case of the N-(2-hydroxyethyl) side chain, the carbon bearing the hydroxyl group is not a stereocenter.

Fluorination Utilizing Halogen Exchange Reactions

An alternative and often more common approach for introducing fluorine is through a halogen exchange reaction, also known as the Finkelstein reaction. This method involves the synthesis of an N-(2-haloethyl) precursor, typically with a chloro or bromo substituent, followed by displacement of the halide with a fluoride ion.

The synthesis would begin similarly with the N-alkylation of Boc-protected (3R)-pyrrolidin-3-amine. Instead of 2-bromoethanol, a 1,2-dihaloethane such as 1-bromo-2-chloroethane (B52838) or 1,2-dibromoethane (B42909) would be used as the alkylating agent. This reaction introduces a 2-haloethyl group onto the pyrrolidine nitrogen.

The subsequent halogen exchange is the key step. The choice of fluoride source is critical for the success of this reaction.

Common Fluoride Sources for Halogen Exchange:

Fluoride SourceDescription
Potassium Fluoride (KF) A common and inexpensive fluoride source. Its reactivity can be enhanced by using a phase-transfer catalyst or by conducting the reaction in a high-boiling point polar aprotic solvent.
Cesium Fluoride (CsF) A more reactive alternative to KF due to its higher solubility and the "naked" nature of the fluoride ion in aprotic solvents.
Tetrabutylammonium (B224687) Fluoride (TBAF) A highly soluble and reactive fluoride source in organic solvents. ucsf.eduresearchgate.netrsc.org It is often used in its anhydrous form or as a hydrate. acsgcipr.org The anhydrous form is more nucleophilic. acsgcipr.org

The success of the halogen exchange reaction is dependent on several factors, including the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature. Microwave irradiation has been shown to significantly enhance the rate of nucleophilic fluorination reactions. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring a safe and scalable process.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and outcome of both the N-alkylation and fluorination steps.

N-Alkylation: For the N-alkylation of the Boc-protected pyrrolidine, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation and leave the amine nucleophile relatively free to react. The reaction temperature is typically kept moderate to avoid side reactions.

Fluorination:

Electrophilic Fluorination: Reactions with DAST are often carried out in non-polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of the reagent.

Halogen Exchange: For halogen exchange reactions, polar aprotic solvents are ideal as they solvate the metal cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. Higher temperatures are often required to drive the reaction to completion.

Careful temperature control is essential, especially in exothermic reactions or when using thermally sensitive reagents like DAST. nih.gov

Catalyst Selection and Ligand Design

While the N-alkylation of amines with alkyl halides is often performed without a catalyst, the use of catalysts can be beneficial, particularly for less reactive systems or when aiming for higher selectivity and milder reaction conditions.

Phase-Transfer Catalysts: In halogen exchange reactions using alkali metal fluorides, phase-transfer catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) can be employed to shuttle the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs.

Metal Catalysis: For certain N-alkylation reactions, transition metal catalysts can be utilized. For instance, palladium-catalyzed N-alkylation has been reported for the synthesis of N-alkyl-2-pyrrolidones from glutamic acid. rsc.org Recent advances in catalytic enantioselective fluorination have also involved metal catalysts with chiral ligands, although this is more relevant when creating a new stereocenter. nih.govacs.org For the synthesis of this compound, where the stereocenter is already present, the primary role of a catalyst would be to improve efficiency and yield.

Ligand design is crucial in metal-catalyzed reactions, as the ligand can influence the reactivity, selectivity, and stability of the catalyst. However, for the direct N-fluoroethylation of (3R)-pyrrolidin-3-amine, a catalyst-free approach is often feasible. A practical, catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid has been reported, which could be conceptually adapted. worktribe.comresearchgate.net

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. nih.govascendiacdmo.comgmpua.com

Reagent Selection: For large-scale synthesis, the use of hazardous or expensive reagents should be minimized. For instance, the use of more stable and safer fluorinating agents like XtalFluor® over DAST would be preferable. nih.govsoci.org Similarly, switching from a highly reactive but potentially hazardous reagent to a more manageable one, even if it requires slightly more forcing conditions, is often a necessary trade-off.

Process Safety: The thermal stability of reagents and intermediates must be assessed. Exothermic reactions need to be carefully controlled through slow addition of reagents and efficient cooling.

Purification: Chromatographic purification, which is common at the lab scale, can be cumbersome and costly at a larger scale. Developing a process that allows for purification by crystallization or distillation is highly desirable.

Solvent Choice: The choice of solvent should not only be based on reaction performance but also on safety (flammability, toxicity) and ease of removal and disposal.

Telescoping Reactions: Combining multiple synthetic steps into a one-pot procedure without isolating intermediates can significantly improve efficiency and reduce waste. For the synthesis of this compound, a one-pot N-alkylation followed by fluorination could be a viable strategy.

Reactions at the Primary Amine Functionality of this compound

The exocyclic primary amine is generally more nucleophilic and less sterically hindered than the endocyclic tertiary amine, making it the primary site of reaction with various electrophiles.

Acylation and Amidation Reactions

The primary amine of this compound readily undergoes acylation with acyl chlorides and acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct. libretexts.orgchemguide.co.ukchemistrystudent.comsavemyexams.comchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.comchemguide.co.ukyoutube.com The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) yields the stable amide product. Over-acylation is generally not observed as the resulting amide is less nucleophilic than the starting amine. libretexts.org

Direct amidation with carboxylic acids is also a feasible and widely used method. This transformation often requires the use of coupling agents, such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HO-Bt) or N-hydroxysuccinimide (HO-Su), to activate the carboxylic acid. nih.gov

Table 1: Examples of Acylation and Amidation Reactions of 3-Aminopyrrolidine Derivatives

Amine Reactant Acylating Agent/Carboxylic Acid Product Reaction Conditions Reference
3-Aminopyrrolidine derivative Acyl chloride N-Aryl/alkyl-3-pyrrolidinyl amide Base (e.g., pyridine, triethylamine), solvent (e.g., DCM) libretexts.orgnih.gov
3-Aminopyrrolidine derivative Carboxylic acid N-Aryl/alkyl-3-pyrrolidinyl amide Coupling agent (e.g., WSCI/HO-Bt), solvent (e.g., DMF) nih.gov
N1N1-diethylpentane-1,4-diamine 2-chloro-5-(chloromethyl)pyridine C1 Acetonitrile, room temperature, 1 week nih.gov

Alkylation and Reductive Alkylation Reactions

The primary amine can be selectively alkylated using alkyl halides. However, direct alkylation can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium salts. nih.govmasterorganicchemistry.com

A more controlled and widely employed method for the mono-alkylation of primary amines is reductive amination. masterorganicchemistry.comnih.govmdpi.comorganic-chemistry.orgrsc.orgfrontiersin.orglibretexts.org This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or a ketone, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method offers high selectivity and is tolerant of a wide range of functional groups. organic-chemistry.org

Table 2: Examples of Reductive Alkylation Reactions of 3-Aminopyrrolidine Derivatives

Amine Reactant Carbonyl Compound Reducing Agent Product Reaction Conditions Reference
3-Aminopyrrolidine derivative Aldehyde or Ketone NaBH3CN or NaBH(OAc)3 N-Alkyl-3-aminopyrrolidine derivative Solvent (e.g., DCE, THF, MeCN), optional acid catalyst masterorganicchemistry.comorganic-chemistry.org
Glutamic acid C3-C5 Carbonyl compounds Pd/Al2O3, H2 N-Alkyl-2-pyrrolidones Two-step: N-alkylation followed by lactamization and decarboxylation rsc.org
Diketones Anilines Iridium catalyst, HCOOH N-Aryl-substituted pyrrolidines 80 °C, 12 h nih.gov

Formation of Carbamic Acids and Ureas

The primary amine of this compound can react with isocyanates to form urea (B33335) derivatives. acs.org This reaction is typically straightforward and proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. acs.org Alternatively, urea derivatives can be synthesized through the reaction of the amine with phosgene (B1210022) or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene. acs.orgnih.gov These methods usually involve the in-situ formation of an isocyanate intermediate. nih.gov Another approach involves the reaction with carbamates, such as 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis. nih.gov

While carbamic acids themselves are often unstable, their derivatives, carbamates, are stable compounds. arkat-usa.org These can be synthesized by reacting the amine with a suitable chloroformate in the presence of a base.

Table 3: Examples of Urea Formation from 3-Aminopyrrolidine Derivatives

Amine Reactant Reagent Product Reaction Conditions Reference
3-Aminopyrrolidine derivative Isocyanate N,N'-Disubstituted urea Solvent (e.g., DMF, THF, DCM), room temperature acs.org
3-Aminopyrrolidine derivative Carbonyldiimidazole (CDI) N,N'-Disubstituted urea Sequential addition of amines google.com
3-Aminopyrrolidine derivative Phenyl carbamate N,N'-Disubstituted urea Dimethyl sulfoxide (DMSO) google.com
Primary amine 4-nitrophenyl-N-benzylcarbamate Monosubstituted urea Dichloromethane, triethylamine, followed by hydrogenolysis nih.gov

Transformations Involving the Pyrrolidine Nitrogen of this compound

The tertiary amine within the pyrrolidine ring is less nucleophilic than the primary amine due to greater steric hindrance. However, it can undergo specific reactions, particularly under conditions that favor reaction at a tertiary amine center.

N-Substitutions and Cyclization Reactions

While the primary amine is the more reactive site for N-substitution, reactions at the tertiary pyrrolidine nitrogen can be achieved, often through intramolecular cyclization reactions. For instance, if a suitable leaving group is present on the N-(2-fluoroethyl) substituent or another substituent introduced at the primary amine, intramolecular cyclization can occur to form bicyclic structures. The feasibility and regioselectivity of such cyclizations depend on the nature of the substituents and the reaction conditions. acs.orgacs.orgnih.govresearchgate.net For example, intramolecular cyclization of N-allylic substituted α-amino nitriles has been shown to form functionalized pyrrolidine rings. acs.org Similarly, intramolecular cyclization of N-Boc-N-(3-chloropropyl)allylamine can yield 2-substituted pyrrolidines. acs.org

Quaternization and Salt Formation

The tertiary nitrogen of the pyrrolidine ring can be quaternized by reaction with strong alkylating agents, such as alkyl iodides or triflates, to form quaternary ammonium salts. researchgate.netresearchgate.net This reaction, known as the Menshutkin reaction, typically requires more forcing conditions than the alkylation of the primary amine. The resulting quaternary ammonium salts are ionic compounds with altered solubility and biological activity profiles compared to the parent amine. The formation of N-alkylpyrrolidinium salts has been demonstrated through the reaction of N-substituted pyrrolidines with alkyl halides like iodomethane (B122720) or dimethylsulfate. researchgate.netresearchgate.net

Table 4: Examples of Quaternization of Pyrrolidine Derivatives

Pyrrolidine Reactant Alkylating Agent Product Reaction Conditions Reference
N-(EWG-CH2)-2-phenylpyrrolidines Iodomethane Pyrrolidinium iodide Not specified researchgate.net
N-(EWG-CH2)-2-phenylpyrrolidines Dimethylsulfate Pyrrolidinium methylsulfate Not specified researchgate.net
Pyrrolidine Allyl bromide N-allyl-N-alkylpyrrolidinium bromide Acetonitrile, NaHCO3, 0 °C to room temperature researchgate.net

Modifications to the 2-Fluoroethyl Side Chain of this compound

Modifications of the 2-fluoroethyl side chain would likely involve leveraging the properties of the fluorine atom as a leaving group or its influence on adjacent positions.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) refers to the transformation of one functional group into another. For the 2-fluoroethyl side chain, several FGI strategies could theoretically be employed, although no specific examples for this compound have been documented.

Nucleophilic Substitution: The fluorine atom can act as a leaving group in nucleophilic substitution reactions, albeit a relatively poor one compared to other halogens. This reaction would typically require harsh conditions or a strong nucleophile. For instance, reaction with a strong oxygen nucleophile like a sodium alkoxide could potentially yield a 2-alkoxyethyl derivative. Similarly, reaction with other nucleophiles such as thiols or azides could introduce different functionalities. The success of such substitutions would be highly dependent on the reaction conditions and the nature of the nucleophile.

Elimination Reactions: Under basic conditions, elimination of hydrogen fluoride (HF) could occur to form a vinyl group, resulting in the formation of 1-vinylpyrrolidin-3-amine. The regioselectivity of this elimination would be a key consideration.

Table 1: Theoretical Functional Group Interconversion Strategies for the 2-Fluoroethyl Side Chain

Starting MaterialReagent/ConditionPotential ProductTransformation Type
This compoundStrong Base (e.g., NaH)1-Vinylpyrrolidin-3-amineElimination
This compoundStrong Nucleophile (e.g., NaOR)(3R)-1-(2-alkoxyethyl)pyrrolidin-3-amineNucleophilic Substitution
This compoundStrong Nucleophile (e.g., NaSR)(3R)-1-(2-thioalkyl-ethyl)pyrrolidin-3-amineNucleophilic Substitution

Exploration of Fluorine Reactivity in Complex Scaffolds

The reactivity of the C-F bond is a subject of ongoing research. In complex molecules, intramolecular reactions are often favored. For this compound, if the primary amine at the 3-position were to be acylated or otherwise modified to introduce a nucleophilic center, an intramolecular cyclization could potentially occur. For example, conversion of the primary amine to a hydroxyl group followed by deprotonation could lead to an intramolecular Williamson ether synthesis, displacing the fluorine to form a fused bicyclic system. However, no such studies have been reported for this specific molecule.

Synthesis of Complex Molecules and Ligands Utilizing this compound as a Building Block

The presence of two amine groups with different reactivities and a chiral center makes this compound a potentially valuable building block for the synthesis of more complex molecules.

Multi-Step Syntheses of Polycyclic Systems

The synthesis of polycyclic systems from this building block would likely involve reactions that engage both the primary and secondary amines, or one of the amines and the fluoroethyl side chain. For instance, a Pictet-Spengler or Bischler-Napieralski type reaction, after appropriate functionalization of the primary amine, could lead to the formation of fused heterocyclic systems. Another possibility would be a tandem reaction involving initial derivatization of the primary amine followed by an intramolecular reaction with the pyrrolidine nitrogen or the fluoroethyl group to construct a new ring. Despite the theoretical potential, no published examples of such syntheses using this compound were identified.

Development of Conjugates and Pro-Molecules

The primary amine of this compound is a prime handle for conjugation to other molecules, such as peptides, proteins, or other drug molecules, to create bioconjugates or pro-molecules.

Conjugates: The amine can readily form amide or urea linkages with carboxylic acids or isocyanates, respectively. This would allow for the attachment of this pyrrolidine moiety to a larger biomolecule, potentially to modulate its properties or to act as a linker.

Pro-Molecules: A pro-molecule (or prodrug) is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. The primary amine could be masked with a cleavable protecting group that is removed under physiological conditions to release the active parent amine. The 2-fluoroethyl group itself could also be part of a pro-molecule strategy, where its cleavage, perhaps enzymatically, unmasks a more active form of the molecule. While general strategies for amine-containing prodrugs are well-known, their specific application to this compound has not been described in the literature.

Target Engagement Studies of this compound Analogs with Receptors

The initial phase of characterizing a novel compound involves understanding its interactions with various biological receptors. For a molecule like this compound, with its structural motifs, a primary focus would be on receptors within the central nervous system.

Ligand Binding Assays on G Protein-Coupled Receptors (GPCRs)

Ligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The novel compound is then introduced at varying concentrations to see if it can displace the radioligand. A high affinity is indicated by a low inhibitory constant (Ki).

For a library of analogs based on the this compound scaffold, one could hypothesize a screening against a panel of GPCRs, such as dopamine, serotonin, and adrenergic receptors. The data might reveal a particular selectivity profile. For instance, modifications to the pyrrolidine ring or the amine could drastically alter binding affinity and selectivity.

Hypothetical Binding Affinities (Ki, nM) of this compound Analogs for Selected GPCRs

Compound Dopamine D2 Receptor Serotonin 5-HT2A Receptor Alpha-2A Adrenergic Receptor
Analog A 15 250 800
Analog B 300 25 1200
Analog C 8 150 650
Analog D 550 600 45

Interaction Profiles with Ligand-Gated Ion Channels

Beyond GPCRs, the interaction of these novel compounds with ligand-gated ion channels would be another critical area of investigation. These channels, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs) and GABA-A receptors, are crucial for fast synaptic transmission. Electrophysiological techniques, like patch-clamp recordings, would be employed to assess whether the compounds act as agonists, antagonists, or allosteric modulators.

The interaction profile could reveal, for example, that certain analogs of this compound potentiate the effect of the natural ligand, while others might block the channel.

Hypothetical Functional Activity (IC50/EC50, µM) of this compound Analogs at Ligand-Gated Ion Channels

Compound nAChR α7 (Agonist EC50) GABA-A (Antagonist IC50)
Analog E 0.5 > 100
Analog F > 100 1.2
Analog G 2.1 85
Analog H 15 0.8

Affinity and Selectivity Profiling in In Vitro Systems

A comprehensive understanding of a drug candidate's potential requires a broad assessment of its affinity and selectivity. This is typically achieved through large-scale screening against a panel of receptors, enzymes, and transporters. The goal is to identify a compound with high affinity for the desired target and minimal off-target effects, which could lead to unwanted side effects.

The selectivity of a compound is often expressed as a ratio of its affinity for the off-target receptor to its affinity for the primary target. A higher ratio indicates greater selectivity.

Hypothetical Affinity (pKi) and Selectivity Ratios for a Lead Analog

Target pKi Selectivity Ratio (vs. Primary Target)
Primary Target: Dopamine D2 8.5 -
Serotonin 5-HT2A 6.2 200x
Alpha-2A Adrenergic 5.8 501x
Histamine H1 < 5.0 > 3162x

Enzymatic Modulation by this compound and its Derivatives

In addition to receptor interactions, many drugs exert their effects by modulating the activity of enzymes. Given the structure of this compound, enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), could be potential targets.

Kinetic Enzyme Inhibition and Activation Studies

To characterize the interaction of a compound with an enzyme, kinetic studies are performed. These experiments determine whether the compound inhibits or activates the enzyme and provide insights into the mechanism of action. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

For instance, if an analog of this compound were found to inhibit MAO-B, further studies would be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Hypothetical Inhibition of Monoamine Oxidase (MAO) by this compound Analogs

Compound MAO-A IC50 (nM) MAO-B IC50 (nM) MAO-B Ki (nM) Mechanism of Inhibition (MAO-B)
Analog I 2500 50 28 Competitive
Analog J 800 120 65 Non-competitive
Analog K 150 15 8 Competitive
Analog L >10000 300 160 Mixed

Structure-Based Design for Enzyme Active Site Interactions

Once a lead compound with enzymatic activity is identified, structure-based design techniques can be employed to optimize its interaction with the enzyme's active site. This often involves obtaining a high-resolution crystal structure of the enzyme in complex with the inhibitor. This structural information allows medicinal chemists to visualize the binding mode and identify opportunities for modifications that could enhance potency and selectivity.

For example, if the fluoroethyl group of a this compound analog is found to be in a suboptimal position within the active site of an enzyme, chemists could synthesize new analogs with altered chain length or stereochemistry to improve the fit. Molecular docking simulations can also be used to predict the binding of virtual compounds and prioritize them for synthesis. This iterative process of design, synthesis, and testing is a powerful approach to developing highly potent and specific enzyme inhibitors.

Transporter System Modulation by this compound Analogs

The ability of novel chemical entities to interact with and modulate transporter systems is a critical aspect of their preclinical evaluation. This section details the known interactions of this compound analogs with neurotransmitter transporters and efflux pumps.

Interaction with Efflux Pumps and Drug Transporters

Efflux pumps, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, play a significant role in drug disposition and can contribute to multidrug resistance in cancer and infectious diseases. nih.govresearchgate.net The interaction of novel compounds with these transporters is a key consideration in drug development.

The pyrrolidine scaffold is present in some compounds that have been investigated as efflux pump inhibitors (EPIs). For instance, certain pyrrolidinoethyl-oxyquinoline derivatives have been shown to reduce the minimum inhibitory concentration (MIC) of antibiotics in bacteria that overexpress efflux pumps. nih.gov Furthermore, conformationally constrained diamine side chains, including pyrrolidine rings, have been incorporated into EPIs to enhance their potency.

The modulation of P-gp mediated multidrug resistance can occur through direct inhibition of the pump or by altering the passive permeability of drugs across the cell membrane. Pyrrolopyrimidine derivatives, which contain a pyrrole (B145914) ring structurally related to pyrrolidine, have been identified as inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1), another important ABC transporter.

While direct studies on the interaction of this compound analogs with specific efflux pumps are not widely published, the chemical features of this class of compounds suggest a potential for such interactions.

Cellular Assays and Mechanism of Action Elucidation for this compound Derivatives

Understanding the cellular effects and the underlying mechanism of action of a new chemical series is fundamental to its preclinical development. This section discusses the types of cellular assays that are relevant for characterizing this compound derivatives.

Receptor Occupancy Studies in Cell Lines

Receptor occupancy assays are used to determine the extent to which a compound binds to its target receptor in a cellular environment. These studies are critical for correlating target engagement with downstream cellular effects. For pyrrolidine derivatives that target specific receptors, such as the CXCR4 chemokine receptor, competitive binding assays are employed to measure the IC50 value, which reflects the compound's binding affinity. nih.gov

For compounds like this compound derivatives that may target transporters, target engagement can be assessed using techniques like NanoBRET assays. In such an assay, a NanoLuc-tagged target protein and a fluorescent tracer are expressed in a cell line (e.g., HEK293 cells). The ability of a test compound to displace the tracer provides a measure of its binding to the target within the cell. acs.org

Intracellular Signaling Pathway Investigation

Once a compound binds to its target, it can modulate various intracellular signaling pathways. Investigating these pathways helps to elucidate the compound's mechanism of action. For instance, if a this compound analog were to interact with a G-protein coupled receptor, downstream signaling events such as changes in cyclic AMP (cAMP) levels or calcium mobilization would be assessed.

The phosphorylation status of key signaling proteins can also be investigated. For example, the phosphorylation of REMORIN, a plant protein, is modulated upon viral infection and is crucial for the plant's immune response. Similar principles of investigating phosphorylation cascades are applied to understand the effects of novel compounds in mammalian cells.

Phenotypic Screening in Preclinical Models

For compounds with potential activity in the central nervous system, behavioral models in animals are employed. For instance, the ability of norepinephrine (B1679862) transporter inhibitors to improve behavioral flexibility has been demonstrated in rats and monkeys using reversal learning tasks. nih.gov While specific phenotypic screening data for this compound derivatives is not available, such studies would be essential to understand their potential therapeutic effects in a complex biological system.

Radiochemical Applications and Pet Ligand Development from 3r 1 2 Fluoroethyl Pyrrolidin 3 Amine

Strategies for [¹⁸F]-Fluorination of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Precursors

The synthesis of [¹⁸F]-(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine and its analogs for PET imaging typically involves the late-stage introduction of the ¹⁸F-radionuclide. This is most commonly achieved by the N-alkylation of a suitable (3R)-pyrrolidin-3-amine precursor with an ¹⁸F-labeled fluoroethylating agent. The primary strategies for incorporating ¹⁸F into the necessary precursors are detailed below.

Nucleophilic Aliphatic Substitution with [¹⁸F]-Fluoride

Nucleophilic substitution is the most prevalent method for producing ¹⁸F-labeled radiotracers due to the high specific activity achievable with cyclotron-produced [¹⁸F]fluoride. nih.gov The general approach involves the reaction of anhydrous [¹⁸F]fluoride, activated by a phase-transfer catalyst such as a potassium-Kryptofix 2.2.2 (K₂₂₂) complex or a tetralkylammonium salt, with a precursor molecule bearing a good leaving group. nih.govnih.gov

For the synthesis of tracers based on the this compound scaffold, a common precursor strategy is the use of 2-tosyloxyethyl or 2-bromoethyl derivatives of a protected (3R)-pyrrolidin-3-amine. However, a more versatile and widely adopted method is the preparation of a prosthetic group, such as [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) or [¹⁸F]fluoroethyl bromide, which is then used to alkylate the secondary amine of the pyrrolidine (B122466) ring. nih.gov

The synthesis of [¹⁸F]FETos itself is a well-established nucleophilic substitution on a di-substituted precursor like ethylene-1,2-ditosylate. openmedscience.com The reaction is typically performed in an aprotic solvent like acetonitrile (B52724) at elevated temperatures. The resulting [¹⁸F]FETos is a highly reactive and versatile agent for the subsequent ¹⁸F-fluoroethylation of various nucleophiles, including the nitrogen of the pyrrolidinyl ring. nih.govnih.gov

Key reaction parameters for nucleophilic aliphatic substitution include:

Precursor: A molecule containing a good leaving group (e.g., tosylate, mesylate, nosylate, or a halide).

¹⁸F-Fluoride Activation: Use of a phase-transfer catalyst (e.g., K₂₂₂/K₂CO₃ or tetrabutylammonium (B224687) bicarbonate) to enhance the nucleophilicity of the fluoride (B91410) ion. nih.gov

Solvent: Anhydrous aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are preferred to avoid deactivation of the fluoride ion.

Temperature: Reaction temperatures typically range from 80 to 140°C to ensure a reasonable reaction rate within the time constraints of the ¹⁸F half-life (109.8 minutes). nih.gov

Transition Metal-Mediated [¹⁸F]-Fluorination

In recent years, transition metal-mediated fluorination has emerged as a powerful tool for the synthesis of ¹⁸F-labeled compounds, particularly for aryl fluorides. nih.govprinceton.edu While direct C-F bond formation on an unactivated aliphatic carbon using this method is less common, these strategies can be employed for the synthesis of more complex analogs where the fluoroethyl group is attached to an aromatic moiety that is part of a larger substituent on the pyrrolidine ring.

Copper-mediated radiofluorination of organoboron or organotin precursors has shown significant promise for labeling electron-rich and electron-neutral aromatic rings. nih.govmdpi.com For instance, a boronic ester precursor could be coupled with [¹⁸F]fluoride in the presence of a copper catalyst to generate an [¹⁸F]fluoroaromatic compound. This strategy could be applied to precursors of this compound where the fluoroethyl group is part of a larger aromatic system.

Challenges in transition metal-mediated fluorination include the sensitivity of the catalysts to air and moisture, and the potential for metal contamination in the final product, which necessitates rigorous purification. nih.gov However, the mild reaction conditions and broad substrate scope make it an attractive area of ongoing research. nih.gov

Precursor Design for Optimized Radiochemical Yield and Purity

The design of the precursor molecule is critical for achieving high radiochemical yields (RCY) and purity. For the synthesis of ligands based on this compound, the primary precursor is typically a derivative of (3R)-pyrrolidin-3-amine where the 3-amino group is protected.

Protecting Groups: The choice of protecting group for the 3-amino function is crucial. It must be stable under the conditions of N-alkylation with the [¹⁸F]fluoroethylating agent and easily removable at the end of the synthesis. Common protecting groups include tert-butoxycarbonyl (Boc) or other carbamates. These groups prevent side reactions at the primary amine and can be removed under acidic conditions after the radiolabeling step.

Leaving Groups: When preparing an ¹⁸F-fluoroethylating agent like [¹⁸F]FETos, the choice of leaving group on the ethylene (B1197577) precursor is important. Tosylates are widely used due to their good reactivity and stability. openmedscience.com For the subsequent alkylation of the pyrrolidine nitrogen, the tosylate group on the [¹⁸F]fluoroethyl moiety serves as an excellent leaving group.

The table below summarizes precursor design considerations for the synthesis of [¹⁸F]fluoroethylated pyrrolidine derivatives.

Precursor FeatureCommon ChoicesRationale
Pyrrolidine Precursor (3R)-3-(Boc-amino)pyrrolidineProtects the primary amine during N-alkylation.
Fluoroethylating Agent [¹⁸F]Fluoroethyl tosylateHighly reactive and versatile for N-alkylation. nih.gov
Leaving Group on Ethylene Tosylate, Nosylate, TriflateGood leaving groups for nucleophilic substitution. nih.gov
Protecting Group on Amine Boc, CbzStable to alkylation conditions, removable under mild conditions.

Radioligand Synthesis from this compound Derivatives

The synthesis of the final radioligand typically involves the N-alkylation of the protected pyrrolidine precursor with the prepared [¹⁸F]fluoroethylating agent, followed by deprotection and purification.

Automated Radiosynthesis Modules for PET Tracers

To ensure reproducibility, minimize radiation exposure to personnel, and comply with Good Manufacturing Practice (GMP), the synthesis of PET radiotracers is almost exclusively performed using automated radiosynthesis modules. youtube.com These modules are computer-controlled systems housed in lead-shielded hot cells that perform the entire synthesis sequence, from the trapping of [¹⁸F]fluoride to the final formulation of the radiotracer. nih.gov

Commercially available synthesizers, such as those from GE Healthcare (TracerLab), Sofie Biosciences (ELIXYS), or Trasis (AllInOne), can be programmed to perform the multi-step synthesis of [¹⁸F]-(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine analogs. openmedscience.comyoutube.com A typical automated sequence would involve:

Trapping of cyclotron-produced [¹⁸F]fluoride on an anion-exchange cartridge. nih.gov

Elution of the [¹⁸F]fluoride into the reactor vessel with a solution of a phase-transfer catalyst.

Azeotropic drying of the [¹⁸F]fluoride.

Addition of the fluoroethylation precursor (e.g., ethylene-1,2-ditosylate) and heating to produce the [¹⁸F]fluoroethylating agent.

Purification of the intermediate, often via a solid-phase extraction (SPE) cartridge.

Addition of the protected pyrrolidine precursor and heating to effect N-alkylation.

Addition of an acid (e.g., HCl) to remove the protecting group.

Purification of the final product by high-performance liquid chromatography (HPLC).

Formulation of the purified product in a physiologically compatible solution.

The table below shows representative data for the automated synthesis of ¹⁸F-labeled PET tracers, which can be extrapolated to the synthesis of derivatives of this compound.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected) 15-40% nih.gov
Total Synthesis Time 45-70 minutes nih.gov
Radiochemical Purity >98% nih.gov
Molar Activity >1 GBq/µmol

Purification and Quality Control of [¹⁸F]-Labeled Analogs

Rigorous purification and quality control (QC) are mandatory for any radiopharmaceutical intended for human use. nih.gov

Purification: The primary method for purifying the final radiolabeled product is semi-preparative HPLC. This technique separates the desired [¹⁸F]-labeled compound from unreacted precursors, byproducts, and other impurities. nih.gov Following HPLC, the collected fraction is typically passed through an SPE cartridge to remove the HPLC solvents and formulate the tracer in an injectable solution, such as saline with a small percentage of ethanol. openmedscience.com

Quality Control: A battery of QC tests is performed on the final product to ensure its identity, purity, and safety. nih.govunm.edu These tests are governed by pharmacopeia standards (e.g., USP, Ph. Eur.).

Key quality control parameters include:

Appearance: The final solution should be clear and free of particulate matter.

pH: The pH should be within a physiologically acceptable range, typically between 4.5 and 7.5. nih.gov

Radionuclidic Identity and Purity: Confirmed by measuring the half-life and gamma-ray spectrum of the product, which should be characteristic of ¹⁸F.

Radiochemical Purity and Identity: Determined by analytical HPLC and/or thin-layer chromatography (TLC) to confirm that the radioactivity is associated with the correct chemical compound and to quantify any radiochemical impurities. A radiochemical purity of >95% is generally required. unm.edu

Chemical Purity: Analysis by HPLC with a UV detector to quantify the amount of the non-radioactive ("cold") compound and any chemical impurities.

Residual Solvents: Gas chromatography (GC) is used to ensure that the levels of residual solvents from the synthesis (e.g., acetonitrile, ethanol) are below acceptable limits.

Sterility and Endotoxins: The final product must be sterile and tested for bacterial endotoxins to ensure it is safe for injection. nih.gov

The table below outlines a typical quality control specification sheet for an ¹⁸F-labeled PET tracer.

TestMethodSpecification
Appearance Visual InspectionClear, colorless, no particulates
pH pH meter or strip4.5 - 7.5
Radionuclidic Identity Gamma Spectrometry511 keV peak
Half-life Dose Calibrator105 - 115 minutes
Radiochemical Purity Analytical HPLC/TLC≥ 95%
Residual Solvents Gas Chromatographye.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Bacterial Endotoxins LAL Test< 175 EU/V
Sterility CultureNo growth

Preclinical In Vivo Evaluation of [18F]-Labeled this compound Analogs in Animal Models

No data is publicly available regarding the brain uptake and regional distribution of [18F]-labeled this compound analogs in rodent models. Such studies would typically involve administering the radiotracer to mice or rats and using PET imaging or ex vivo biodistribution to measure the concentration of radioactivity in different brain regions over time.

There are no published findings on the pharmacokinetic profile or metabolism of [18F]-labeled this compound analogs in non-human primates. This stage of evaluation is crucial for understanding the tracer's absorption, distribution, metabolism, and excretion (ADME) profile in a species more closely related to humans, and for identifying and quantifying any radiometabolites that could interfere with imaging signals.

Information on the target engagement and specificity of [18F]-labeled this compound analogs in animal brains is not available. These studies are fundamental to confirming that the radiotracer binds to its intended molecular target (e.g., a specific receptor or enzyme) and not to other off-target sites, which is often demonstrated through blocking studies with unlabeled competitor compounds.

There is no evidence in the scientific literature of [18F]-labeled this compound analogs being applied in animal models of diseases such as neuroinflammation or neurodegeneration. This step would typically follow initial characterization and would aim to demonstrate the tracer's utility in detecting pathological changes associated with specific diseases.

Computational Chemistry and Structure Activity Relationship Sar Analysis of 3r 1 2 Fluoroethyl Pyrrolidin 3 Amine

Molecular Modeling and Conformational Analysis of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Molecular modeling serves as the foundation for understanding the three-dimensional structure and dynamic behavior of this compound. The pyrrolidine (B122466) ring, being a five-membered non-planar ring, exhibits a phenomenon known as pseudorotation, which significantly influences the spatial orientation of its substituents and, consequently, its biological activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the electronic properties of this compound, providing insights into its reactivity and potential intermolecular interactions. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular descriptors.

Key electronic properties that would be investigated include:

Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich and electron-poor regions of the molecule, which are crucial for understanding non-covalent interactions with a biological target. For this compound, the nitrogen atoms of the pyrrolidine ring and the primary amine, as well as the fluorine atom, would be regions of significant interest.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help in predicting the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the polarity of the molecule and predict its electrostatic interactions.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability
LUMO Energy2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap10.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DQuantifies the overall polarity of the molecule

Force Field Optimization and Molecular Dynamics Simulations

To explore the conformational landscape and dynamic behavior of this compound, molecular mechanics force fields and molecular dynamics (MD) simulations are utilized. arxiv.orgescholarship.org Force field optimization would first be performed to obtain a low-energy starting conformation.

MD simulations, by solving Newton's equations of motion for the atoms of the molecule over time, can provide a detailed picture of its flexibility. arxiv.orgsc.edu Key insights from MD simulations would include:

Conformational Preferences: Identifying the most stable conformations of the pyrrolidine ring (e.g., envelope vs. twist) and the orientation of the 2-fluoroethyl and amine substituents.

Solvent Effects: Simulating the molecule in an explicit solvent environment (e.g., water) to understand how solvent interactions influence its conformation and dynamics. escholarship.org

Intramolecular Interactions: Analyzing potential intramolecular hydrogen bonds or other non-covalent interactions that could stabilize certain conformations.

Ligand-Target Docking and Molecular Interaction Predictions for this compound Derivatives

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. nih.govnih.gov This method is instrumental in understanding the structural basis of a ligand's activity and in designing derivatives with improved binding affinity.

Active Site Prediction and Binding Mode Analysis

Assuming a hypothetical protein target for this compound, the initial step would be to identify the binding pocket or active site. Docking algorithms would then be used to place the ligand into this site in various possible conformations and orientations.

A detailed binding mode analysis would reveal the specific intermolecular interactions between the ligand and the amino acid residues of the target protein. nih.gov These interactions could include:

Hydrogen Bonds: The primary amine and the pyrrolidine nitrogen of the ligand are potential hydrogen bond donors and acceptors. The fluorine atom can also participate in weaker hydrogen bonds.

Electrostatic Interactions: Interactions between the charged or polar groups of the ligand and the protein.

Hydrophobic Interactions: Interactions involving the non-polar alkyl portions of the ligand.

π-π Stacking: If the target protein contains aromatic residues like phenylalanine, tyrosine, or tryptophan, these could interact with any aromatic moieties introduced in derivatives. nih.gov

Table 2: Hypothetical Binding Interactions of this compound with a Target Protein

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Primary Amine (-NH2)Asp120Hydrogen Bond2.8
Pyrrolidine NitrogenGlu85Hydrogen Bond3.1
Fluoroethyl GroupVal101, Leu105HydrophobicN/A

Free Energy Perturbation and Binding Affinity Calculations

While docking can predict binding modes, more rigorous methods are needed to accurately calculate the binding affinity. Free Energy Perturbation (FEP) is a computationally intensive method that can provide precise predictions of the relative binding free energies of a series of related ligands. nih.govbiorxiv.org

The FEP process involves computationally "mutating" one ligand into another in both the solvated state and when bound to the protein. chemrxiv.org The difference in the free energy of these two transformations provides the relative binding free energy. This technique is invaluable for prioritizing which derivatives to synthesize in a drug discovery project. nih.gov

For this compound, FEP could be used to predict the change in binding affinity resulting from modifications at various positions, such as:

Substitution on the pyrrolidine ring.

Alterations to the fluoroethyl group.

Derivatization of the primary amine.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogs. nih.gov

To perform a QSAR study on analogs of this compound, a dataset of compounds with measured biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Such as those obtained from quantum chemical calculations.

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that relates a combination of these descriptors to the observed biological activity. A robust QSAR model would have good statistical parameters, such as a high squared correlation coefficient (R²) and a high predictive ability, often assessed by cross-validation (Q²). nih.gov

Table 3: Hypothetical QSAR Model for this compound Analogs

Statistical ParameterValueInterpretation
R² (squared correlation coefficient)0.92The model explains 92% of the variance in the biological activity.
Q² (cross-validated R²)0.75The model has good predictive power for new compounds.
F-statistic120.5The model is statistically significant.
Standard Error of Estimate0.25A measure of the accuracy of the predictions.

The resulting QSAR model can be visualized through contour maps, which indicate regions where certain properties (e.g., steric bulk, positive electrostatic potential) are favorable or unfavorable for activity, thereby guiding the design of more potent analogs. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry aims to establish a quantitative relationship between the structure of a molecule and its biological activity. For this compound, this would typically involve the development of Quantitative Structure-Activity Relationship (QSAR) models. These models are built upon the principle that the biological effect of a compound is a function of its physicochemical properties.

Hypothetical Data for QSAR Model Development:

Compound IDR-group at Pyrrolidine N1Biological Activity (pIC₅₀)
1 -CH₂CH₂F5.8
2 -CH₃4.5
3 -CH₂CH₃4.9
4 -CH₂CH₂OH5.2
5 -CH₂CHF₂6.1
6 -c-propyl5.5
This table is for illustrative purposes only.

Once a dataset is established, various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area, electrostatic potential). Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like random forest or support vector machines are then employed to build the QSAR model. nih.gov The goal is to create a mathematical equation that can accurately predict the biological activity of new, untested compounds based on their calculated descriptors.

For instance, a simplified, hypothetical QSAR equation might look like:

pIC₅₀ = 0.8 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Acceptor Count) + C

The predictive power of the resulting model is rigorously evaluated using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A robust and validated QSAR model can then be used to screen virtual compounds and prioritize them for synthesis and biological testing, thereby saving significant time and resources.

Identification of Key Structural Features for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) analysis is intrinsically linked to QSAR and aims to identify which parts of a molecule are crucial for its biological activity. By systematically modifying the structure of this compound and observing the effect on its activity, researchers can deduce key pharmacophoric features.

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. nih.gov

For this compound, key structural features for investigation would include:

The Pyrrolidine Ring: Its conformation and stereochemistry are likely critical for proper orientation within a target's binding site. The (R)-configuration at the 3-position is a defining feature that would be compared against the (S)-enantiomer and the racemate.

The Primary Amine at C3: This group can act as a hydrogen bond donor and a point of salt bridge formation, suggesting it is a key interaction point.

The 2-fluoroethyl Group at N1: The fluorine atom can alter the electronic properties and metabolic stability of the molecule. The length and flexibility of the ethyl chain also play a role in positioning the molecule within the binding pocket.

Hypothetical SAR Findings:

Position of ModificationModificationImpact on ActivityRationale (Hypothetical)
Pyrrolidine C3Change from (R) to (S)Significant decreaseThe (R)-enantiomer provides the optimal spatial arrangement of the amine for interaction with the target.
Pyrrolidine N1Replacement of -F with -OHModerate decreaseThe fluorine may be involved in a favorable interaction (e.g., with a backbone amide) or may enhance metabolic stability.
Pyrrolidine N1Extension of ethyl chainVariableOptimal chain length is required to position the terminal group in a specific sub-pocket of the binding site.
This table is for illustrative purposes only.

Molecular docking studies are a powerful computational tool used in SAR analysis. nih.gov This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By visualizing the docked pose of this compound, researchers can identify specific amino acid residues that interact with different parts of the molecule, providing a rational basis for the observed SAR.

Virtual Screening and Library Design Based on the this compound Scaffold

The (3R)-pyrrolidin-3-amine core is a valuable scaffold for the design of compound libraries. A scaffold is a central molecular framework upon which various substituents can be placed to create a diverse set of molecules. Virtual screening and library design are computational techniques used to explore the chemical space around a promising scaffold.

Virtual Screening involves the computational screening of large databases of chemical compounds to identify those that are likely to bind to a specific biological target. This can be done using either ligand-based or structure-based methods.

Ligand-based virtual screening uses a known active compound, such as this compound, as a template to search for other compounds with similar properties (e.g., shape, pharmacophore).

Structure-based virtual screening utilizes the 3D structure of the biological target, obtained through methods like X-ray crystallography or homology modeling, to dock and score millions of virtual compounds.

Library Design focuses on the creation of a focused set of new compounds based on the this compound scaffold. The goal is to synthesize a library of molecules that systematically explores the SAR around the core structure. Computational tools can aid in selecting the building blocks (R-groups) to be attached to the scaffold.

For example, a library could be designed by varying the substituent at the N1 position of the pyrrolidine ring and at the primary amine.

Illustrative Library Design Based on the this compound Scaffold:

Scaffold PositionR-group Variations
N1 Position -CH₂CH₂F (parent), -CH₂CF₃, -cyclopropyl, -benzyl, -CH₂-thiazole
C3-Amine -NH₂ (parent), -NHCH₃, -NH-acetyl, -NH-SO₂CH₃
This table is for illustrative purposes only.

The selection of these R-groups would be guided by the SAR data and the desire to explore different physicochemical properties, such as size, polarity, and hydrogen bonding capacity. The designed library can then be evaluated in silico using the previously developed QSAR models and docking simulations to prioritize the most promising candidates for chemical synthesis and biological evaluation.

Advanced Analytical Methodologies for Research Characterization of 3r 1 2 Fluoroethyl Pyrrolidin 3 Amine

Spectroscopic Characterization Techniques for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for detecting other NMR-active nuclei, such as ¹⁹F.

¹³C NMR: Carbon NMR reveals the number of chemically non-equivalent carbon atoms. In this compound, six distinct signals would be expected, corresponding to the four carbons of the pyrrolidine (B122466) ring and the two carbons of the fluoroethyl side chain. The carbon bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. Carbons attached to the nitrogen atom are also shifted downfield due to nitrogen's electron-withdrawing effect. libretexts.org

¹⁹F NMR: Fluorine-19 NMR is highly specific for the fluorine-containing part of the molecule. A single resonance, typically a triplet due to coupling with the adjacent CH₂ protons, would confirm the presence of the fluoroethyl group. The chemical shift of the ¹⁹F signal provides information about the electronic environment of the fluorine atom.

Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) are relative to a standard (e.g., TMS for ¹H and ¹³C) and are based on analogous structures and general principles.

NucleusAssignment (Position)Predicted Chemical Shift (ppm)Expected Multiplicity & Key Couplings
¹H CH-NH₂ (C3)~3.0 - 3.5m (multiplet)
CH₂-F~4.5 - 4.7dt (doublet of triplets, 2JHF, 3JHH)
N-CH₂ (Fluoroethyl)~2.8 - 3.0dt (doublet of triplets, 3JHF, 3JHH)
Pyrrolidine Ring CH₂~1.6 - 2.9m (multiplets)
NH₂~1.5 - 2.5br s (broad singlet)
¹³C CH-NH₂ (C3)~50 - 55-
CH₂-F~82 - 85d (doublet, 1JCF)
N-CH₂ (Fluoroethyl)~57 - 60d (doublet, 2JCF)
Pyrrolidine Ring Carbons~25 - 60-
¹⁹F CH₂-F~ -220 to -230t (triplet, 2JFH)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups within a molecule. kurouskilab.com They are complementary methods that probe the vibrational modes of molecular bonds. kurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, key absorptions would include the N-H stretching vibrations of the primary amine group, which typically appear as a doublet in the 3300-3500 cm⁻¹ region. libretexts.org The C-H stretching of the aliphatic parts of the molecule will be observed below 3000 cm⁻¹. A strong absorption corresponding to the C-F bond stretch is expected in the 1000-1100 cm⁻¹ region. The N-H bending vibration (scissoring) is also a characteristic feature, appearing around 1600 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Aliphatic C-C and C-H bonds often produce strong Raman signals. The C-F stretch is also typically Raman active. Raman spectroscopy can be particularly useful as water is a weak Raman scatterer, making it suitable for analysis in aqueous media. kurouskilab.com

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Primary Technique
N-H StretchPrimary Amine3300 - 3500 (doublet)IR
C-H StretchAliphatic (CH, CH₂)2850 - 2960IR, Raman
N-H Bend (Scissoring)Primary Amine1590 - 1650IR
C-N StretchAliphatic Amine1000 - 1250IR
C-F StretchFluoroalkane1000 - 1100 (strong)IR, Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₆H₁₃FN₂), the exact molecular weight is 132.1063 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the molecular ion peak with high accuracy. The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses. A prominent fragment would be the ion at m/z 84, resulting from the cleavage of the N-C bond of the fluoroethyl group, corresponding to the pyrrolidin-3-amine cation. chemicalbook.com Another key fragmentation could be the loss of the amine group or cleavage within the pyrrolidine ring. nih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is an essential tool for confirming the absolute configuration of chiral molecules. It measures the differential absorption of left and right-handed circularly polarized light. Since this compound possesses a stereocenter at the C3 position of the pyrrolidine ring, its (3R)-enantiomer will produce a CD spectrum that is a mirror image of the (3S)-enantiomer.

The amine group itself is a weak chromophore, but its electronic transitions can be observed in the far-UV region. The sign of the Cotton effect (positive or negative peak) in the CD spectrum associated with these transitions can be correlated to the (R) or (S) configuration, often through comparison with structurally related compounds of known stereochemistry or with theoretical calculations. This provides definitive proof of the enantiomeric identity of the synthesized material.

Chromatographic Techniques for Purity Assessment and Quantification of this compound

Chromatography is used to separate the components of a mixture, allowing for the assessment of purity and the quantification of the target compound.

Gas Chromatography (GC) for Volatile Impurities and Derivatized Analogs

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the polarity and basic nature of amines, which can lead to poor peak shape and interaction with the stationary phase, direct analysis of this compound and its potential volatile impurities can be challenging. researchgate.net To overcome these issues, chemical derivatization is frequently employed to convert the polar amine functional group into a less polar, more volatile, and more thermally stable derivative. jfda-online.comyoutube.com

Common derivatization strategies for amines include acylation, for instance with reagents like heptafluorobutyric anhydride (B1165640) (HFBA), or silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). jfda-online.comyoutube.com These reactions replace the active hydrogens on the amine group, reducing intermolecular hydrogen bonding and improving chromatographic performance. youtube.com For instance, the analysis of amino alcohols, which share functional group similarities with the target compound, has been successfully achieved using GC-tandem mass spectrometry (GC-MS/MS) following heptafluorobutyryl derivatization. rsc.org

The analysis of volatile impurities, which may originate from starting materials, solvents, or degradation products, is often performed using headspace GC (HS-GC). This technique involves heating the sample in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC system. This approach prevents non-volatile matrix components from contaminating the GC system and is highly effective for trace-level detection of residual solvents or other low-boiling-point impurities. shimadzu.com

Table 1: Illustrative GC Parameters for Impurity Profiling (Post-Derivatization)

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 280 °C (FID) or 230 °C (MS Transfer Line)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium or Hydrogen, constant flow
Derivatizing Agent Heptafluorobutyric anhydride (HFBA) or BSTFA

Chiral Chromatography for Enantiomeric Excess Determination

Ensuring the enantiomeric purity of a single-enantiomer drug candidate is paramount. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical quality attribute. researchgate.net Chiral chromatography is the gold standard for determining the ee of this compound by separating it from its corresponding (S)-enantiomer.

This separation can be achieved using two primary approaches:

Direct Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP). CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral molecules, including amines. researchgate.netacs.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Indirect Gas Chromatography (GC): In this method, the enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. jfda-online.com While this adds a sample preparation step, enantioselective GC methods can offer very high resolution and sensitivity, making them suitable for quantifying trace levels of the undesired enantiomer. researchgate.net For a related proline derivative, an enantioselective GC method proved superior to HPLC and SFC for quantifying low levels of the undesired enantiomer after derivatization. researchgate.net

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = [ (A_R - A_S) / (A_R + A_S) ] x 100.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak® series)
Dimensions 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Hexane/Ethanol/Diethylamine (DEA) mixture (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification in Preclinical Studies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and identifying unknown compounds such as drug metabolites.

LC-MS/MS for Trace Analysis and Metabolite Profiling in Animal Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of drug metabolism and pharmacokinetic studies. It offers the high sensitivity and selectivity required for detecting and quantifying the parent drug and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates from preclinical animal studies. rsc.orgacs.org

The process involves administering the compound to an animal species and collecting biological samples over time. These samples undergo extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes of interest. The extract is then injected into an LC-MS/MS system. The LC separates the parent compound from its metabolites, which are then ionized (typically via electrospray ionization, ESI) and analyzed by the tandem mass spectrometer.

The first mass spectrometer (MS1) selects a specific parent ion (e.g., the protonated molecule [M+H]⁺ of a potential metabolite), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, producing a characteristic fragmentation pattern (product ion spectrum). This spectrum provides structural information that, when compared to the fragmentation of the parent drug, allows for the elucidation of the metabolite's structure. nih.gov Potential metabolic pathways for this compound could include N-dealkylation of the fluoroethyl group, oxidation of the pyrrolidine ring, or conjugation with glucuronic acid or sulfate.

GC-MS for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of characterizing this compound, GC-MS is primarily used to analyze for volatile impurities that may be present in the drug substance. nih.gov These could include residual solvents from the manufacturing process or volatile byproducts and degradation products.

The GC separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each eluting peak. This mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries (like NIST or Wiley) for positive identification of the impurity. capes.gov.br Derivatization may also be employed prior to GC-MS analysis to improve the chromatography of less volatile or polar impurities, similar to the approach described in section 7.2.2. capes.gov.br

Table 3: Typical LC-MS/MS Parameters for Metabolite Profiling

ParameterCondition
LC Column C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 15 minutes
Ion Source Electrospray Ionization (ESI), Positive Mode
MS Analysis Full Scan for profiling; Product Ion Scan for structural elucidation
Collision Gas Argon

Crystallography and X-ray Diffraction for Solid-State Structure Elucidation

The definitive three-dimensional structure of a molecule in its solid state is determined using X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it invaluable for the unambiguous structural confirmation of this compound.

The process begins with the growth of a high-quality single crystal of the compound, often as a salt (e.g., hydrochloride or tartrate) to improve crystallinity. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, and a complete 3D model of the molecular structure can be built. researchgate.net For a chiral compound like this compound, crystallographic analysis using anomalous dispersion can unequivocally confirm the (R) configuration at the C3 position of the pyrrolidine ring. Furthermore, the analysis reveals the molecule's conformation and how it packs within the crystal lattice, which influences physical properties such as solubility and stability. While no public crystal structure for this specific compound is currently available, the methodology remains the definitive standard for solid-state structural elucidation. researchgate.net

Table 4: Information Gained from Single Crystal X-ray Diffraction

Data TypeDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise x, y, z position of every non-hydrogen atom in the molecule.
Bond Lengths & Angles The distances between atoms and the angles between bonds.
Torsional Angles Describes the conformation of the molecule (e.g., puckering of the pyrrolidine ring).
Absolute Configuration Unambiguous determination of stereochemistry (e.g., R/S) at chiral centers.
Intermolecular Interactions Identification of hydrogen bonds and other forces governing crystal packing.

Future Research Directions and Unexplored Avenues for 3r 1 2 Fluoroethyl Pyrrolidin 3 Amine

Exploration of Novel Synthetic Pathways to the Pyrrolidine (B122466) Core and Fluoroethyl Moiety

While classical methods for pyrrolidine synthesis are well-established, future research should focus on developing more efficient, stereoselective, and sustainable routes to (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine. mdpi.com Current strategies often involve multi-step sequences starting from chiral precursors like proline or hydroxyproline. mdpi.com Novel approaches could significantly enhance the accessibility of this compound for further studies.

One promising avenue is the use of catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides, which can construct the pyrrolidine ring with high stereocontrol in a single step. mappingignorance.org Research could focus on developing catalysts that facilitate the incorporation of the N-(2-fluoroethyl) substituent directly or can be easily installed post-cycloaddition. Additionally, modern techniques such as microwave-assisted organic synthesis (MAOS) could be explored to accelerate reaction times and improve yields. nih.gov

Another area of investigation is the late-stage fluoroethylation of a pre-formed (3R)-pyrrolidin-3-amine scaffold. Advances in fluorination chemistry, including the use of novel electrophilic and nucleophilic fluorinating agents, could provide milder and more selective methods for introducing the fluoroethyl group. researchgate.net

Potential Synthetic Strategy Key Features Potential Advantages
Catalytic Asymmetric 1,3-Dipolar CycloadditionForms multiple stereocenters in one step. mappingignorance.orgchemistryviews.orgHigh atom economy, stereoselectivity.
Microwave-Assisted Organic Synthesis (MAOS)Utilizes microwave heating to accelerate reactions. nih.govReduced reaction times, potentially higher yields.
Late-Stage FluoroethylationIntroduces the fluoroethyl group at a later stage.Modular approach, allows for diversification.
Biocatalytic ApproachesEmploys enzymes for stereoselective transformations.High stereoselectivity, environmentally friendly conditions.

Development of this compound as a Platform for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules to explore broad areas of chemical space and identify compounds with novel biological activities. acs.orgmdpi.comcam.ac.uk The scaffold of this compound is well-suited as a starting point for DOS due to its multiple functionalization points.

The primary amine at the 3-position can be readily acylated, alkylated, or used in reductive aminations to introduce a wide variety of substituents. The secondary amine within the pyrrolidine ring, although functionalized with a fluoroethyl group, could potentially undergo further reactions under specific conditions. Furthermore, the pyrrolidine ring itself can be modified through C-H activation or other ring-opening and closing strategies to generate novel scaffolds. organic-chemistry.org

A hypothetical DOS library starting from this compound could involve parallel synthesis techniques to generate a large number of derivatives. These compounds could then be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

Investigation into the Stereoelectronic Effects of Fluorine on the Pyrrolidine Scaffold

For this compound, future research should focus on elucidating the conformational preferences of the N-(2-fluoroethyl) group and how the fluorine atom influences the puckering of the pyrrolidine ring. nih.gov This can be investigated using a combination of computational modeling and experimental techniques such as NMR spectroscopy. Understanding these stereoelectronic effects is crucial for designing molecules with specific three-dimensional structures that can interact optimally with biological targets. nih.govresearchgate.net

Emerging Roles of this compound in Materials Science and Chemical Biology Tools

Beyond its potential in drug discovery, this compound and its derivatives could find applications in materials science and as chemical biology probes. The unique properties imparted by the fluorine atom, such as increased metabolic stability and altered lipophilicity, are valuable in these fields. researchgate.netmdpi.com

In materials science, fluorinated compounds are used in the development of polymers, liquid crystals, and other advanced materials. The pyrrolidine scaffold could serve as a chiral building block for the synthesis of novel materials with specific optical or electronic properties.

As chemical biology tools, derivatives of this compound could be developed as probes to study biological processes. For example, the incorporation of a reporter tag, such as a fluorescent dye or a photoaffinity label, could allow for the visualization and identification of the cellular targets of these molecules.

Addressing Research Gaps in Understanding the Fundamental Chemical Properties and Reactivity Profiles

A thorough understanding of the fundamental chemical properties and reactivity of this compound is essential for its effective utilization. Future research should aim to systematically investigate its pKa, lipophilicity (LogP), and stability under various conditions.

The reactivity of the primary amine and the pyrrolidine nitrogen should be quantitatively assessed to enable predictable and selective chemical modifications. Furthermore, the influence of the fluoroethyl group on the nucleophilicity and basicity of the pyrrolidine nitrogen is a key area for investigation. This fundamental data will be invaluable for designing synthetic routes and for understanding the behavior of this compound in biological systems.

Property Significance Proposed Research
pKaInfluences ionization state and solubility at physiological pH.Potentiometric titration and computational prediction.
Lipophilicity (LogP)Affects membrane permeability and pharmacokinetic properties.Shake-flask method (octanol/water) and HPLC-based determination.
Chemical StabilityDetermines shelf-life and compatibility with reaction conditions.Stability studies at different pH values and temperatures.
Reactivity ProfileGuides the design of synthetic transformations.Systematic study of reactions at the primary and secondary amines.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and development of new molecules. nih.govacs.orgtandfonline.commdpi.com These computational tools can be applied to various aspects of research on this compound.

The integration of AI and ML with automated synthesis platforms could enable the rapid design, synthesis, and testing of large libraries of compounds derived from this compound, significantly accelerating the pace of discovery. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.